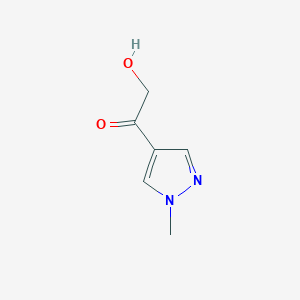

2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

説明

2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is a pyrazole derivative featuring a hydroxyl group adjacent to a ketone moiety. Its molecular formula is C₆H₈N₂O₂, with a molecular weight of 140.14 g/mol. The compound’s structure includes a 1-methylpyrazole ring substituted at position 4 with a 2-hydroxyethanone group. This configuration confers unique physicochemical properties, such as moderate solubility in polar solvents due to the hydroxyl group and planar geometry that facilitates interactions with biological targets .

The hydroxyl-ketone motif in this compound may enhance hydrogen-bonding capabilities, making it a promising candidate for drug discovery .

特性

分子式 |

C6H8N2O2 |

|---|---|

分子量 |

140.14 g/mol |

IUPAC名 |

2-hydroxy-1-(1-methylpyrazol-4-yl)ethanone |

InChI |

InChI=1S/C6H8N2O2/c1-8-3-5(2-7-8)6(10)4-9/h2-3,9H,4H2,1H3 |

InChIキー |

SJKGCISXGXWMIF-UHFFFAOYSA-N |

正規SMILES |

CN1C=C(C=N1)C(=O)CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate aldehyde or ketone under controlled conditions. One common method involves the condensation of 1-methyl-1H-pyrazole with glyoxal in the presence of a base, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction .

化学反応の分析

Types of Reactions

2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

科学的研究の応用

2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

作用機序

The mechanism of action of 2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | Substituents on Pyrazole Ring | Key Functional Groups | Molecular Weight (g/mol) | Solubility Profile |

|---|---|---|---|---|

| 2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | 1-Methyl at N1, ethanone at C4 | Hydroxyl, ketone | 140.14 | Moderate in polar solvents |

| 1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one | 2-Methoxyethyl at N1, ethanone at C4 | Methoxy, ketone | 168.19 | Higher lipophilicity |

| 1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one | Ethyl at N1, phenyl-ethanone at C4 | Ethyl, aromatic ketone | 214.26 | Low aqueous solubility |

| 1-[4-(4-Methyl-1H-pyrazol-3-yl)phenyl]ethan-1-one | Methyl at C3, phenyl-ethanone at C4 | Methyl, aromatic ketone | 200.23 | Moderate in DMSO |

| 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine | 1,3-Dimethyl at N1/C3, methoxy-amine | Methoxy, amine | 183.24 | High aqueous solubility |

Key Observations :

- Substituent Position: The position of methyl groups (e.g., N1 vs. C3) significantly impacts electronic properties.

- Functional Groups : The hydroxyl group in the target compound improves water solubility relative to methoxy or ethyl analogs, which are more lipophilic .

- Aromatic vs. Aliphatic Chains : Phenyl-substituted analogs (e.g., ) exhibit lower solubility but higher metabolic stability due to reduced oxidative degradation .

生物活性

2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one, also known as PCH-1, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₆H₈N₂O₂

- Molecular Weight : 140.14 g/mol

- CAS Number : 1334486-81-5

Research indicates that PCH-1 exhibits significant cytotoxic activity against various cancer cell lines. The compound's mechanism involves the disruption of microtubule assembly, which is crucial for cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells.

Key Findings:

- Cell Cycle Arrest : PCH-1 induces G2/M phase arrest in cancer cells, as evidenced by flow cytometry studies which showed a significant increase in the sub-G1 population indicative of apoptotic cell death .

- Cytotoxicity : The compound demonstrated potent cytotoxic effects with IC₅₀ values of 4.32 µM against A-549 lung cancer cells, outperforming standard chemotherapeutics like Cisplatin .

- Selective Toxicity : Notably, PCH-1 exhibited lower toxicity towards non-malignant cells (HEK293), suggesting a degree of selectivity that is desirable in cancer therapeutics .

Biological Activity Overview

The biological activity of PCH-1 has been evaluated through various studies focusing on its anticancer properties and other potential therapeutic effects.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have reported on the biological activities of pyrazole derivatives, including PCH-1:

- In Vitro Studies : A comprehensive study evaluated the effects of PCH-1 on A-549, H226, and H460 lung cancer cell lines. The results indicated that treatment with PCH-1 led to significant reductions in cell viability and colony formation in a dose-dependent manner .

- Molecular Modeling : Molecular docking studies confirmed that PCH-1 interacts strongly with the vinblastine binding site on tubulin, reinforcing its potential as an anticancer agent by targeting microtubule dynamics .

- Comparative Efficacy : In comparative studies, PCH-1 was shown to be significantly more effective than several other pyrazole derivatives and traditional chemotherapeutics, highlighting its potential as a lead compound for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。